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Compound of Interest

Compound Name:
2-Chloro-4-(4-

methoxyphenyl)pyrimidine

Cat. No.: B1589701 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Properties,

Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds

form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold

is a privileged structure, present in nucleobases and numerous pharmaceuticals.[1] 2-Chloro-
4-(4-methoxyphenyl)pyrimidine emerges as a particularly valuable intermediate. Its strategic

placement of a reactive chlorine atom and a methoxyphenyl group provides chemists with a

versatile platform for molecular elaboration. The chlorine at the C2 position is an excellent

leaving group, primed for nucleophilic aromatic substitution (SNAr), while the methoxyphenyl

moiety can be modified or used to influence the molecule's steric and electronic properties.

This guide offers a comprehensive overview of the physical and chemical properties, synthesis,

reactivity, and applications of this important compound for researchers and drug development

professionals.

Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. These parameters influence everything from

reaction conditions and purification strategies to formulation and bioavailability. The key

identifiers and properties of 2-Chloro-4-(4-methoxyphenyl)pyrimidine are summarized below.
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Property Value Source(s)

IUPAC Name
2-chloro-4-(4-

methoxyphenyl)pyrimidine
N/A

CAS Number 75634-04-7 [2]

Molecular Formula C₁₁H₉ClN₂O [2][3]

Molecular Weight 220.65 g/mol [2]

Melting Point 137-140 °C [4][5]

Boiling Point (Predicted) 401.6 ± 28.0 °C [4][5]

Density (Predicted) 1.245 ± 0.06 g/cm³ [4][5]

pKa (Predicted) -0.87 ± 0.20 [4][5]

Storage Temperature 2-8°C [4][5]

Section 2: Spectroscopic and Analytical
Characterization
Structural confirmation is a critical step in chemical synthesis. While a public, dedicated

spectral database for this specific compound is not readily available, its structure can be

unequivocally confirmed using standard analytical techniques. The expected spectral

characteristics are detailed below, based on the known features of its constituent functional

groups.

Expected Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the aromatic protons on the pyrimidine and

methoxyphenyl rings, as well as the singlet for the methoxy group's protons. The pyrimidine

protons should appear as doublets in the downfield region (typically δ 8.0-9.0 ppm). The

methoxyphenyl protons will present as two doublets in the aromatic region (δ 6.8-7.8 ppm)

characteristic of a para-substituted benzene ring. The methoxy group (–OCH₃) will be a

sharp singlet around δ 3.8-4.0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41457290.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41457290.htm
https://pubchemlite.lcsb.uni.lu/e/compound/11148739
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41457290.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB41457290_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41457290.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB41457290_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41457290.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB41457290_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41457290.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB41457290_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41457290.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB41457290_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41457290.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals

for all 11 unique carbon atoms. The carbons of the pyrimidine ring will be in the δ 150-170

ppm range. The carbon attached to the chlorine will be significantly affected. The carbons of

the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the methoxy

carbon appearing around δ 55 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption

bands. Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C=N and C=C

stretching vibrations from the pyrimidine and benzene rings will appear in the 1400-1650

cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be visible

around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Cl stretch typically

appears in the 700-800 cm⁻¹ range.[6]

Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a

protonated molecular ion peak [M+H]⁺ at m/z 221.04.[3] A characteristic isotopic pattern for

the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed

for the molecular ion peak (e.g., at m/z 221 and 223), which is a definitive indicator of the

compound's identity.[3]

Experimental Protocol: Compound Characterization
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use

an ATR accessory for IR analysis. For MS, prepare a dilute solution in a suitable solvent like

methanol or acetonitrile.

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer.

Reference the spectra to the residual solvent peak.

IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or

Orbitrap mass spectrometer to confirm the exact mass and elemental composition.

Section 3: Chemical Synthesis and Reactivity
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The utility of 2-Chloro-4-(4-methoxyphenyl)pyrimidine lies in its straightforward synthesis

and predictable reactivity, making it an ideal starting material.

Synthesis Pathway
The preparation of 2-chloro-4-substituted pyrimidines is a well-established process in organic

chemistry. A common and effective strategy involves a two-step sequence starting from a 2-

methylthio-4-chloropyrimidine precursor. This method offers high regioselectivity, preventing the

formation of undesired isomers that can be difficult to separate.[7]

The general workflow is as follows:

Nucleophilic Substitution at C4: The C4 position of a 2-(methylthio)-4,6-dichloropyrimidine is

more reactive towards nucleophiles than the C2 position. A Suzuki or Stille coupling reaction

with a boronic acid or stannane derivative of anisole (4-methoxyphenyl) would selectively

install the methoxyphenyl group at C4.

Oxidative Chlorination at C2: The methylthio group (–SMe) at the C2 position is then

converted to the desired chloro group. This is typically achieved through an oxidative

chlorination reaction, often using chlorine gas or sulfuryl chloride. This step transforms the

less reactive thioether into a highly reactive chloro leaving group.

This synthetic approach is advantageous because it avoids the direct use of 2,4-

dichloropyrimidine, where competitive substitution can lead to a mixture of products and lower

yields.[7]
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Synthesis Workflow

2-(Methylthio)-4,6-dichloropyrimidine

Suzuki Coupling
(Pd Catalyst, Base)

4-Methoxyphenylboronic Acid

Intermediate:
2-(Methylthio)-4-(4-methoxyphenyl)pyrimidine

Selective C4 Substitution

Oxidative Chlorination
(e.g., Cl₂)

Final Product:
2-Chloro-4-(4-methoxyphenyl)pyrimidine

C2 Thioether Conversion

Click to download full resolution via product page

Caption: General synthetic workflow for 2-Chloro-4-(4-methoxyphenyl)pyrimidine.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The primary mode of reactivity for this compound is the SNAr reaction at the C2 position. The

pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atom

is an excellent leaving group. This makes the C2 position a prime target for a wide range of

nucleophiles, including amines, alcohols, and thiols.
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The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable

study. While the C4 position can also be reactive, the electronic nature of other substituents on

the ring plays a critical role.[8] In this molecule, the electron-donating nature of the

methoxyphenyl group at C4 may slightly deactivate that position, further favoring attack at the

C2-chloro position. This high reactivity and selectivity are precisely what make 2-chloro-

pyrimidines such powerful intermediates in the construction of complex molecules.[1][9]

Section 4: Applications in Drug Discovery and
Medicinal Chemistry
The 2,4-disubstituted pyrimidine core is a cornerstone of many approved drugs and clinical

candidates. 2-Chloro-4-(4-methoxyphenyl)pyrimidine serves as a key starting point for

synthesizing libraries of compounds for screening against various biological targets.

Kinase Inhibitors: A significant number of kinase inhibitors, particularly in oncology, feature a

2-aminopyrimidine scaffold. The chlorine atom is readily displaced by primary or secondary

amines to generate diverse libraries. For example, the anticancer drug Dasatinib contains a

related N-substituted thiazolyl-pyrimidine pharmacophore.[10] The methoxyphenyl group can

provide crucial interactions within the ATP-binding pocket of many kinases.

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have demonstrated broad-

spectrum activity against viruses and bacteria. The ability to easily introduce different

functional groups at the C2 position allows for the fine-tuning of activity and ADME

(absorption, distribution, metabolism, and excretion) properties.[11]

CNS-Active Agents: Dopamine receptors are key targets for treating neurological disorders.

Recently, pyrimidine derivatives have been explored as selective dopamine D5 receptor

partial agonists for potential use in treating cognitive impairments.[12] The scaffold of 2-
Chloro-4-(4-methoxyphenyl)pyrimidine is well-suited for generating analogs in this

therapeutic area.
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Caption: Logical workflow from intermediate to drug candidate.

Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(4-methoxyphenyl)pyrimidine is not

widely available, data from closely related analogs like 2-chloro-4-methoxypyrimidine and 2-

chloro-4-methylpyrimidine can be used to infer its likely hazard profile.[13][14]

Potential Hazards:

Skin Irritation: Causes skin irritation (H315).[13]

Eye Irritation: Causes serious eye irritation (H319).[13]

Respiratory Irritation: May cause respiratory irritation (H335).[13]

Acute Toxicity: May be harmful if swallowed.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[4][5][15] Recommended

storage is at refrigerator temperatures (2-8°C).[4][5]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin,

wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical

attention if irritation persists.[17]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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